molecular formula C19H20N4O2 B2756591 1-(4-methoxyphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1226441-25-3

1-(4-methoxyphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2756591
CAS No.: 1226441-25-3
M. Wt: 336.395
InChI Key: PDDIJVBQWNTTRM-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. Its unique structure, featuring a triazole ring, methoxyphenyl group, and phenylpropyl chain, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring:

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution or via a coupling reaction using appropriate reagents.

    Incorporation of the Phenylpropyl Chain: The phenylpropyl chain is usually attached through a nucleophilic substitution reaction or via a Grignard reaction, depending on the specific synthetic route chosen.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the triazole moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or photonic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is used in the synthesis of advanced polymers and as a precursor for other functionalized triazole derivatives.

Mechanism of Action

The mechanism by which 1-(4-methoxyphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves:

    Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with G-protein coupled receptors (GPCRs).

    Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses like apoptosis or proliferation.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-3-phenylpropyl hydrogen sulfate
  • 2-(1-(4-Methoxyphenyl)-3-oxo-3-phenylpropyl)cyclohexanone
  • 1-(4-Methoxyphenyl)propylamine

Comparison:

  • Structural Differences: While these compounds share the methoxyphenyl and phenylpropyl groups, their core structures differ, leading to variations in their chemical properties and reactivity.
  • Unique Features: 1-(4-Methoxyphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its triazole ring, which imparts distinct electronic and steric characteristics, influencing its interaction with biological targets and its reactivity in chemical reactions.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-(3-phenylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-25-17-11-9-16(10-12-17)23-14-18(21-22-23)19(24)20-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDIJVBQWNTTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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